tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
The research on tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate and similar compounds primarily focuses on their structural and chemical properties. For instance, Richter et al. (2009) studied a compound with a 1-methyl-1H-pyrazol-5-yl substituent, analyzing the dihedral angles formed by the pyrazole and piperidine rings (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). Similarly, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate by Sanjeevarayappa et al. (2015) contributed to understanding the molecular structure and potential applications of this family of compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Synthesis and Applications in Drug Development
Research has also focused on synthesizing various derivatives and exploring their potential applications. Kong et al. (2016) reported the synthesis of a related compound, an intermediate in the production of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). This highlights the role of such compounds in the development of pharmaceuticals.
Biological Activity and Potential Therapeutic Use
The biological activity of similar compounds has been a subject of interest. For example, Gumireddy et al. (2021) synthesized a piperazine derivative with a second nitrogen atom, indicating its pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021). Furthermore, Chambers et al. (2004) identified a compound as a functionally selective, inverse agonist at the GABA(A) alpha5 receptors, demonstrating its potential in cognitive enhancement (Chambers, Atack, Carling, Collinson, Cook, Dawson, Ferris, Hobbs, O'connor, Marshall, Rycroft, & Macleod, 2004).
Crystal Structure Analysis
The crystal structure analysis of these compounds is crucial for understanding their chemical behavior and potential applications. Mamat et al. (2012) provided detailed information on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which is essential for designing molecules with specific properties (Mamat, Flemming, & Köckerling, 2012).
Mechanism of Action
Target of Action
Similar compounds such as 5-aminopyrazoles are known to be valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
Related compounds such as 1-boc-piperazine undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
Related compounds such as 5-aminopyrazoles have been extensively employed as an important aza-heterocyclic template for the preparation of a variety of bicyclic n-heterocycles with interesting applications in medicinal chemistry .
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, and density are provided .
Result of Action
Related compounds such as 1-boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
Action Environment
It is known that the compound should be stored in a sealed and dry environment, under -20°c .
Properties
IUPAC Name |
tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10/h7-8,11,14H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMMVTUNRJUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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